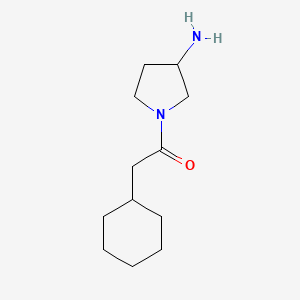

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10/h10-11H,1-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRUPVMKWLTZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Aminopyrrolidine Derivatives

A key step in the preparation of 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one is the synthesis of the 3-aminopyrrolidine intermediate. According to patent literature, optically active 3-aminopyrrolidine derivatives can be synthesized efficiently starting from butyl-1,2,4-trimesylate via nucleophilic substitution with primary amines under controlled conditions:

- Starting Material: Optically active butyl-1,2,4-trimesylate

- Reaction Conditions: Reaction with primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 0–70°C, preferably 50–60°C.

- Intermediate Formation: The resulting pyrrolidine derivative contains a protected amino group (benzyl).

- Amino Protecting Group Exchange: The benzyl protecting group is replaced by allyloxycarbonyl using allyl haloformate in an inert solvent like heptane at 0–100°C (preferably 30–70°C).

- Final Amino Group Introduction: The desired 3-amino-pyrrolidine is obtained by introducing the amino group under pressure (3×10^6 to 2×10^7 Pa) at 20–200°C, preferably 100–150°C, in solvents such as THF or dimethoxyethane.

This process yields optically active 3-aminopyrrolidine derivatives with high chemical and optical purity, suitable as intermediates for further synthesis steps (e.g., vinylpyrrolidinone-cephalosporin derivatives).

Coupling with 2-Cyclohexylethan-1-one Fragment

The coupling of the 3-aminopyrrolidine moiety with the 2-cyclohexylethan-1-one fragment to form the target compound typically involves amide bond formation or nucleophilic substitution reactions. From medicinal chemistry research on related compounds:

- Key Intermediate: 1-cyclohexylethan-1-one (a cyclohexyl ketone) is used as a building block.

- Coupling Strategy: The amine functionality on the pyrrolidine ring reacts with the electrophilic center on the cyclohexylethanone derivative.

- Reaction Type: Amide coupling reactions or reductive amination can be employed depending on the functional groups present.

- Reaction Conditions: Standard peptide coupling reagents or reductive amination conditions (e.g., sodium triacetoxyborohydride in the presence of an aldehyde or ketone) under mild to moderate temperatures.

This approach has been used to prepare analogs with various substitutions on the pyrrolidine and cyclohexyl rings, allowing for structural diversity and optimization of biological activity.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Butyl-1,2,4-trimesylate + primary amine (e.g., benzylamine) in THF, 50–60°C | Formation of protected 3-aminopyrrolidine intermediate |

| 2 | Protecting group exchange | Allyl haloformate in heptane, 30–70°C | Allyloxycarbonyl-protected pyrrolidine |

| 3 | Amino group introduction | R2R3NH under pressure (5×10^6–8×10^6 Pa), 100–150°C, THF or dimethoxyethane | Optically active 3-aminopyrrolidine |

| 4 | Coupling with cyclohexylethanone | Amide coupling or reductive amination with 1-cyclohexylethan-1-one | Formation of this compound |

Detailed Research Findings and Notes

- The use of optically active starting materials and protecting groups is critical to achieve high enantiomeric purity in the final product.

- The reaction pressure and temperature during amino group introduction are optimized to maximize yield and minimize side reactions.

- The cyclohexyl ketone fragment can be introduced either before or after the formation of the aminopyrrolidine ring, depending on the synthetic strategy.

- Analytical techniques such as HPLC and LC/MS are used to confirm purity (>95%) and structure during synthesis.

- Alternative synthetic routes include multi-step sequences starting from substituted acetophenones or butanetriol derivatives, but the described method offers a balance of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of cyclohexyl carboxylic acid or cyclohexyl ketone derivatives.

Reduction: Formation of cyclohexyl alcohol derivatives.

Substitution: Formation of N-substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Backbones or Substituents

1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one dihydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂O

- Molecular Weight : 214.70 g/mol

- Key Differences :

- The cyclohexyl group is absent, replaced by a hydrogen atom.

- Contains a chiral center at the 3-position (R-configuration) and exists as a dihydrochloride salt.

- Implications :

- The salt form enhances solubility in aqueous media, favoring pharmacokinetic properties .

1-(3-Aminopyrrolidin-1-yl)propan-1-one

- Molecular Formula : C₇H₁₂N₂O

- Molecular Weight : 140.18 g/mol

- Key Differences :

- Ethyl group replaces the cyclohexyl substituent.

- Implications :

- Lower molecular weight and reduced steric bulk may improve binding to less spacious active sites.

- Commercial availability (6 suppliers) suggests utility in high-throughput synthesis .

(S)-1-(3-Aminopyrrolidin-1-yl)ethan-1-one HCl

- Molecular Formula : C₆H₁₃ClN₂O

- Molecular Weight : 164.63 g/mol

- Key Differences :

- S-enantiomer of the ethyl-substituted analogue.

- Lacks the cyclohexyl group and exists as an HCl salt.

- Implications :

- Enantiomeric specificity may enhance target selectivity in chiral environments (e.g., enzyme binding pockets).

- The HCl salt improves stability and solubility for formulation .

Functional Group Variants

2-Phenyl-N-(pyrrolidin-3-yl)acetamide

- Molecular Formula : C₁₂H₁₆N₂O

- Molecular Weight : 204.27 g/mol

- Key Differences :

- Ketone replaced by an acetamide group.

- Phenyl substituent instead of cyclohexyl.

- Implications :

- The phenyl group introduces aromatic interactions, useful in kinase or receptor binding .

Tosufloxacin Tosilate Hydrate

- Molecular Formula : C₁₉H₁₅F₃N₄O₃·C₇H₈O₃S·H₂O

- Molecular Weight : 594.56 g/mol

- Key Differences: Part of a fluoroquinolone antibiotic with a 3-aminopyrrolidinyl substituent. Complex structure with difluorophenyl and naphthyridine moieties. Implications:

- Demonstrates the role of the 3-aminopyrrolidine group in enhancing antibacterial activity by targeting DNA gyrase.

- Highlights the scaffold’s versatility in drug design .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one | C₁₃H₂₂N₂O | 222.33 | Cyclohexyl, ethanone | High lipophilicity, CNS potential |

| 1-[(3R)-3-Aminopyrrolidin-1-yl]ethan-1-one dihydrochloride | C₁₀H₁₅ClN₂O | 214.70 | R-chiral center, HCl salt | Enhanced solubility |

| 1-(3-Aminopyrrolidin-1-yl)propan-1-one | C₇H₁₂N₂O | 140.18 | Ethyl group | Reduced steric hindrance |

| 2-Phenyl-N-(pyrrolidin-3-yl)acetamide | C₁₂H₁₆N₂O | 204.27 | Phenyl, acetamide | Aromatic interactions |

| Tosufloxacin Tosilate Hydrate | C₂₆H₂₆F₃N₄O₇S | 594.56 | Fluoroquinolone core | Antibacterial activity |

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₂H₂₂N₂O

IUPAC Name: 1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethanone

Molecular Weight: 206.32 g/mol

The compound features a pyrrolidine ring connected to a cyclohexyl group via an ethanone linkage. This unique structure contributes to its distinct biological properties and potential pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including receptors and enzymes. The compound may modulate the activity of these targets, leading to significant biological effects.

Potential Targets

- Neurotransmitter Receptors: The compound may influence central nervous system (CNS) activity by interacting with neurotransmitter receptors, which could have implications for conditions such as anxiety and depression.

- Enzymatic Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity in vitro. For example:

| Study | Biological Activity | Methodology |

|---|---|---|

| Study 1 | Dipeptidyl Peptidase IV (DPP-IV) Inhibition | Assessed using enzyme assays to evaluate inhibitory effects on DPP-IV, a target for type 2 diabetes treatment. |

| Study 2 | Neurotransmitter Modulation | Evaluated effects on serotonin and dopamine receptors in cell cultures. |

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Case Study 1: A study involving animal models indicated that administration of the compound led to reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Case Study 2: In models of type 2 diabetes, the compound exhibited significant reductions in blood glucose levels, indicating its role as a DPP-IV inhibitor.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-Aminopyrrolidin-1-yl)-2-phenylethanone | Contains a phenyl group | Moderate CNS activity |

| 1-(3-Aminopyrrolidin-1-yl)-2-methylpropanone | Contains a methyl group | Lower metabolic inhibition |

This comparison illustrates how the cyclohexyl group may enhance binding affinity and specificity towards molecular targets compared to other substituents.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one?

Methodological Answer:

The synthesis typically involves a two-step approach:

Formation of the ketone backbone : Cyclohexylacetic acid derivatives are condensed with pyrrolidine precursors via nucleophilic substitution or cross-coupling reactions. For example, cyclohexylacetyl chloride may react with 3-aminopyrrolidine under basic conditions (e.g., triethylamine) to form the target compound .

Chiral resolution : If enantiomeric purity is required, asymmetric synthesis using chiral auxiliaries (e.g., (S)-3-aminopyrrolidine) or chromatographic separation (e.g., chiral HPLC) is employed .

Key Considerations : Optimize reaction time and temperature to minimize racemization. Validate purity using techniques like HPLC or NMR.

Basic: How can the structure of this compound be confirmed experimentally?

Methodological Answer:

A multi-technique approach is recommended:

- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve the 3D configuration, particularly the stereochemistry at the pyrrolidine nitrogen and cyclohexyl group .

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent connectivity. For example, the cyclohexyl proton signals appear as multiplet peaks between δ 1.2–2.1 ppm, while the pyrrolidine NH group shows broad signals near δ 1.8–2.3 ppm .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 251.2) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during pyrrolidine ring formation .

- Chiral HPLC : Employ a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to separate enantiomers. Validate purity (>99% ee) using polarimetric detection .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm absolute configuration .

Advanced: What computational methods are suitable for studying its biological interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the 3-aminopyrrolidine group and catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions. Analyze RMSD and RMSF values to identify critical interaction sites .

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog synthesis : Modify the cyclohexyl group (e.g., replace with cyclopentyl or aryl groups) or the pyrrolidine amine (e.g., substitute with hydroxyl or methyl groups) to assess impact on bioactivity .

- Biological assays : Test analogs against target systems (e.g., enzyme inhibition or receptor binding). For example, measure IC values for kinase inhibition to correlate substituent effects with potency .

- QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity data .

Advanced: What analytical methods are recommended for stability profiling?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation products via LC-QTOF to identify labile sites (e.g., the ketone or amine groups) .

- HPLC method validation : Develop a stability-indicating method using a C18 column (e.g., Agilent Zorbax) and gradient elution (acetonitrile/water with 0.1% TFA). Validate parameters per ICH Q2(R1) guidelines .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf life under accelerated conditions (e.g., 25°C/60% RH) .

Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures. Discrepancies >5% may indicate crystal packing effects or measurement errors .

- Dynamic NMR : For flexible moieties (e.g., cyclohexyl chair flipping), perform variable-temperature NMR to detect conformational exchange broadening .

- Neutron diffraction : If available, use to resolve hydrogen atom positions ambiguously located via X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.